

# Spectroscopic Profile of Erythrinin F: A Technical Guide

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## Compound of Interest

Compound Name: *Erythrinin F*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Erythrinin F**, a significant isoflavonoid isolated from *Erythrina arborescens*. The structural elucidation of this natural product was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents the key spectroscopic data in a structured format and outlines the typical experimental protocols employed for their acquisition, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

## Spectroscopic Data of Erythrinin F

The following tables summarize the quantitative spectroscopic data obtained for **Erythrinin F**.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Erythrinin F**, typically recorded in a deuterated solvent like  $\text{DMSO-d}_6$ , are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Erythrinin F**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not publicly available in the searched resources.			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Erythrinin F**

Position	Chemical Shift ( $\delta$ ) ppm
Data not publicly available in the searched resources.	

Note: The specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Erythrinin F** are detailed in the publication "New isoflavonoids from *Erythrina arborescens* and structure revision of anagyroidisoflavone A" but were not accessible in publicly available full-text articles during this search.[\[1\]](#)[\[2\]](#)

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a common technique for the analysis of natural products.

Table 3: Mass Spectrometry Data for **Erythrinin F**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HREIMS	[M] $^+$ , specific m/z value not publicly available	$\text{C}_{20}\text{H}_{18}\text{O}_5$

Note: The molecular formula for **Erythrinin F** is reported as  $\text{C}_{20}\text{H}_{18}\text{O}_5$ , and its molecular weight was determined by HREIMS. The exact measured m/z value is contained within the primary literature.[\[1\]](#)[\[2\]](#)

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **Erythrinin F** would be typically recorded using a KBr pellet.

Table 4: Infrared (IR) Spectroscopy Data for **Erythrinin F**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not publicly available in the searched resources.	

Note: The characteristic IR absorption bands for **Erythrinin F** are provided in the referenced publication but were not accessible in the searched public domain resources.[1][2]

## Experimental Protocols

The following sections describe the general experimental methodologies for the spectroscopic analysis of isoflavonoids like **Erythrinin F**.

## NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the purified isoflavonoid are dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **<sup>1</sup>H NMR Acquisition:** Standard pulse sequences are used to acquire one-dimensional <sup>1</sup>H NMR spectra. Important parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- **<sup>13</sup>C NMR Acquisition:** <sup>13</sup>C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

- 2D NMR Experiments: To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

## Mass Spectrometry

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
- Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio ( $m/z$ ). Data is typically collected in both positive and negative ion modes to obtain comprehensive information.

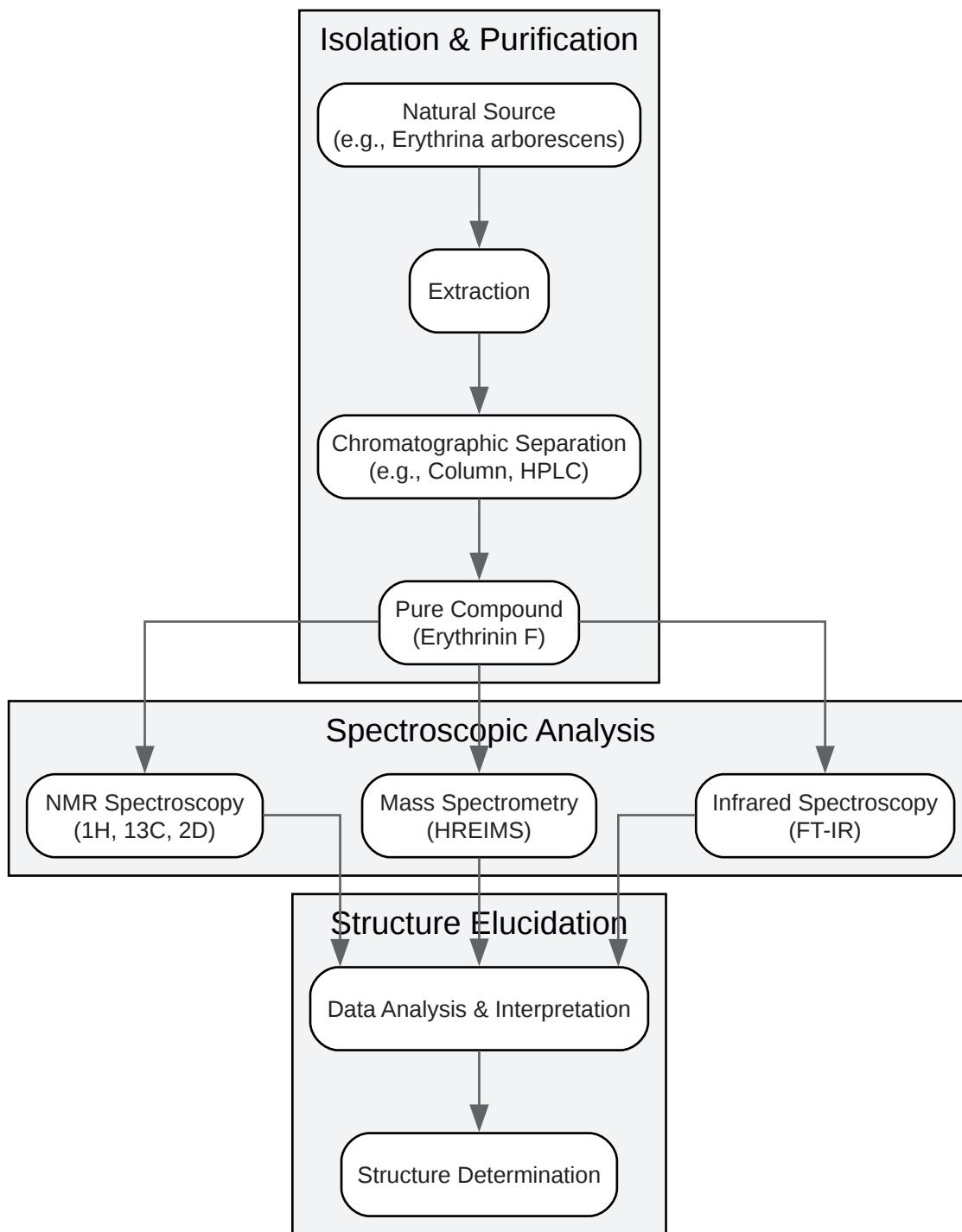
## Infrared Spectroscopy

- Sample Preparation: A small amount of the dried, purified compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Workflow and Pathway Diagrams

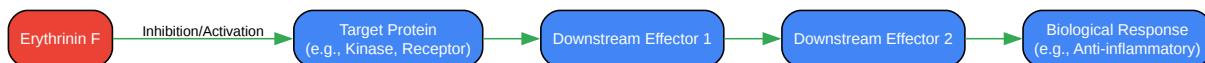
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a simplified representation of a signaling pathway that could be

investigated using such compounds.



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**Figure 1:** General workflow for the isolation and spectroscopic analysis of a natural product.



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**Figure 2:** Simplified diagram of a hypothetical signaling pathway modulated by **Erythrinin F**.

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## References

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